molecular formula C23H16N2O5 B2939736 3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899408-63-0

3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2939736
CAS No.: 899408-63-0
M. Wt: 400.39
InChI Key: HFKHINWEIVVDMT-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the chromeno[2,3-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidine core. One common approach is the condensation of 2-furfuraldehyde with a phenyl-substituted pyrimidinone derivative under acidic conditions. Subsequent steps may include methoxylation and further functionalization to introduce the furan-2-ylmethyl group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution: Derivatives with different functional groups replacing the methoxy or phenyl groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: Potential therapeutic applications, such as in the development of new drugs.

  • Industry: Use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • Furan-2-ylmethyl palmitate: A fatty acid derivative with a furan ring.

  • N-(furan-2-ylmethyl)ethanamine: An amine derivative with a furan ring.

  • Furimazine derivatives: Used in bioluminescence studies.

Uniqueness: 3-(Furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its complex structure and the presence of multiple functional groups, which provide versatility in its applications.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-28-15-9-10-17-18(12-15)30-22-19(20(17)26)23(27)25(13-16-8-5-11-29-16)21(24-22)14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKHINWEIVVDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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